2,4,7-Trimethylocta-2,6-dienal

CAS No.: 63007-31-8

Cat. No.: VC14253495

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63007-31-8 |

|---|---|

| Molecular Formula | C11H18O |

| Molecular Weight | 166.26 g/mol |

| IUPAC Name | 2,4,7-trimethylocta-2,6-dienal |

| Standard InChI | InChI=1S/C11H18O/c1-9(2)5-6-10(3)7-11(4)8-12/h5,7-8,10H,6H2,1-4H3 |

| Standard InChI Key | MNYYWGFHVAKLTC-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC=C(C)C)C=C(C)C=O |

Introduction

Structural Characteristics and Spectroscopic Analysis

Molecular Architecture

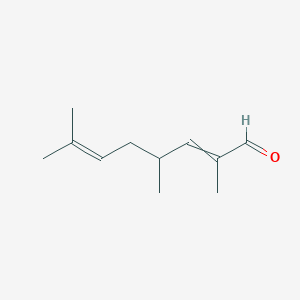

2,4,7-Trimethylocta-2,6-dienal features a linear carbon chain with double bonds at positions 2–3 and 6–7, complemented by methyl groups at carbons 2, 4, and 7. The aldehyde functional group at position 1 contributes to its reactivity and polarity. The IUPAC name, 2,4,7-trimethylocta-2,6-dienal, reflects this substitution pattern.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| IUPAC Name | 2,4,7-trimethylocta-2,6-dienal |

| SMILES | CC(CC=C(C)C)C=C(C)C=O |

| InChI Key | MNYYWGFHVAKLTC-UHFFFAOYSA-N |

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ ~9.5–9.6 ppm), olefinic protons (δ ~5.1–5.2 ppm), and methyl groups (δ ~1.0–2.0 ppm) . The conjugated double bonds induce characteristic UV-Vis absorption near 220–250 nm, typical of α,β-unsaturated aldehydes. Mass spectrometry (MS) fragments at m/z 166 (molecular ion), 151 (loss of CH₃), and 83 (cleavage of the aldehyde moiety) further confirm its structure.

Synthesis and Chemical Reactivity

Hydrogenation Pathways

Catalytic hydrogenation of 2,4,7-trimethylocta-2,6-dienal under H₂ atmosphere yields 2,4,7-trimethyloct-6-en-1-ol, a saturated alcohol with sandalwood-like olfactory properties. This reaction typically employs palladium or platinum catalysts, achieving yields up to 74% .

Aldol Condensation and Polymerization

The α,β-unsaturated aldehyde moiety facilitates aldol condensation with ketones or aldehydes, forming extended conjugated systems. Such reactions are pivotal in synthesizing fragrance components like β-ionone derivatives. Additionally, radical-initiated polymerization produces oligomers with potential applications in specialty coatings.

Industrial Applications

Fragrance and Flavor Industry

2,4,7-Trimethylocta-2,6-dienal is a key intermediate in synthesizing sandalwood and floral odorants. Patent WO2017017152A1 describes its hydrogenation product, 2,4,7-trimethyloct-6-en-1-ol, as a fragrance ingredient with "floral rosy" and "sandalwood-like" notes . Blends with salicylates (e.g., benzyl salicylate) and Hedione® enhance its stability and olfactory profile.

Chemical Synthesis

The compound serves as a dienophile in Diels-Alder reactions, enabling access to bicyclic terpenoids. For example, cycloaddition with isoprene derivatives yields decalin structures found in natural products like menthol analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume